molecular formula C17H32O2 B14738248 2,4,6-Tri(propan-2-yl)cyclohexyl acetate CAS No. 5441-53-2

2,4,6-Tri(propan-2-yl)cyclohexyl acetate

Cat. No.: B14738248
CAS No.: 5441-53-2
M. Wt: 268.4 g/mol
InChI Key: UXLFHIWNKBUPGX-UHFFFAOYSA-N
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Description

2,4,6-Tri(propan-2-yl)cyclohexyl acetate (CAS: 111264-34-7) is a cyclohexyl ester derivative with three isopropyl substituents at the 2, 4, and 6 positions of the cyclohexane ring. It is structurally related to menthol-derived acetates, such as isomenthol acetate (CAS: 20777-45-1), which shares a similar cyclohexyl backbone but differs in substituent positions and methylation patterns . Notably, derivatives like isomenthol acetate are found naturally in peppermint and spearmint, suggesting applications in flavoring and fragrance industries .

Properties

CAS No.

5441-53-2

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

[2,4,6-tri(propan-2-yl)cyclohexyl] acetate

InChI

InChI=1S/C17H32O2/c1-10(2)14-8-15(11(3)4)17(19-13(7)18)16(9-14)12(5)6/h10-12,14-17H,8-9H2,1-7H3

InChI Key

UXLFHIWNKBUPGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C(C(C1)C(C)C)OC(=O)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri(propan-2-yl)cyclohexyl acetate typically involves the esterification of 2,4,6-Tri(propan-2-yl)cyclohexanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri(propan-2-yl)cyclohexyl acetate can undergo various chemical reactions, including:

    Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4,6-Tri(propan-2-yl)cyclohexyl carboxylic acid.

    Reduction: Formation of 2,4,6-Tri(propan-2-yl)cyclohexanol.

    Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Tri(propan-2-yl)cyclohexyl acetate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Tri(propan-2-yl)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active cyclohexanol derivative, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Differences

The compound is distinguished from similar cyclohexyl acetates by its three bulky isopropyl groups, which confer steric hindrance and influence solubility and reactivity. Key comparisons include:

Compound Name Molecular Formula Substituents Key Structural Features
2,4,6-Tri(propan-2-yl)cyclohexyl acetate C₁₈H₃₂O₂ Three isopropyl groups at 2,4,6 High steric bulk, branched cyclohexane ring
Cyclohexyl acetate C₈H₁₄O₂ No substituents Planar cyclohexane ring, simpler structure
Isomenthol acetate C₁₂H₂₂O₂ Methyl and isopropyl groups Menthol-derived stereoisomer
2-Ethoxyethanol acetate C₆H₁₂O₃ Ethoxy and acetate groups Linear chain, polar functional groups

Physical and Chemical Properties

Data from authoritative sources highlight critical differences:

Property This compound Cyclohexyl acetate (UN 2243) Isomenthol acetate
Molecular Weight (g/mol) ~296.45 (estimated) 142.19 198.30
Boiling Point Not reported 172–175°C 232°C
Solubility Low (hydrophobic) Slightly soluble in water Miscible in ethanol
Applications Research biomarker (potential) Solvent, fragrance Flavoring agent

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